BenchChemオンラインストアへようこそ!

5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Lipophilicity Drug Design ADME

5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (CAS 1707152-28-0) is a heterocyclic building block featuring a pyrrolidin-3-ol core linked to a 3-methyl-1,2,4-oxadiazole. With a molecular formula of C₇H₁₂ClN₃O₂ and a molecular weight of 205.64 g/mol, this compound is a member of the pyrrolidine-oxadiazole scaffold class, which is a privileged structure in medicinal chemistry, with demonstrated utility in generating ligands for targets such as GPBAR1 and DNA gyrase.

Molecular Formula C7H12ClN3O2
Molecular Weight 205.64 g/mol
CAS No. 1707152-28-0
Cat. No. B1433079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
CAS1707152-28-0
Molecular FormulaC7H12ClN3O2
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2CC(CN2)O.Cl
InChIInChI=1S/C7H11N3O2.ClH/c1-4-9-7(12-10-4)6-2-5(11)3-8-6;/h5-6,8,11H,2-3H2,1H3;1H
InChIKeyMTWAFBFYPFEOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Profile for 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (CAS 1707152-28-0)


5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (CAS 1707152-28-0) is a heterocyclic building block featuring a pyrrolidin-3-ol core linked to a 3-methyl-1,2,4-oxadiazole. With a molecular formula of C₇H₁₂ClN₃O₂ and a molecular weight of 205.64 g/mol, this compound is a member of the pyrrolidine-oxadiazole scaffold class, which is a privileged structure in medicinal chemistry, with demonstrated utility in generating ligands for targets such as GPBAR1 [1] and DNA gyrase [2]. Its specific substitution pattern, including the hydrochloride salt form, is designed to impart distinct physicochemical properties relevant to drug discovery programs.

Structural Specificity: Why Analogs of 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride are Not Interchangeable


The biological activity and physicochemical properties of oxadiazole-pyrrolidine hybrids are exquisitely sensitive to the nature of substituents on both the oxadiazole and pyrrolidine rings. Structure-activity relationship (SAR) studies have shown that even minor changes, such as altering the alkyl group on the oxadiazole ring, can dramatically shift a compound's potency, selectivity, and pharmacokinetic profile [1]. For instance, in the context of GPBAR1 agonists, the specific urea derivatives derived from this scaffold showed high selectivity over related nuclear receptors, a feature that would be lost with a different core substitution [2]. Therefore, substituting 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride with a similar building block like its 3-ethyl or 3-cyclopropyl analog will result in a final compound with unpredictable and likely inferior biological and physicochemical properties, invalidating any prior SAR knowledge.

Head-to-Head Comparator Analysis for 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride


Differentiation in Lipophilicity (XLogP3-AA) versus the 3-Cyclopropyl Analog

5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol (as the free base, CAS 1599865-60-7) has a computed XLogP3-AA value of -0.5 [1]. Its closest analog, 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol, has a higher computed logP of 0.13 [2], making it significantly more lipophilic. This 0.63 log unit difference indicates the target compound will have superior aqueous solubility and a different membrane permeability profile, favoring applications where lower lipophilicity is desired to avoid off-target binding and poor metabolic stability.

Lipophilicity Drug Design ADME

Ligand Efficiency Optimization Through Lower Molecular Weight versus the 3-Phenyl Analog

The free base form of 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol has a molecular weight of 169.18 g/mol [1]. In contrast, the 3-phenyl analog, (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol, has a molecular weight of 245.28 g/mol [2]. The target compound is 76.1 g/mol (31%) lighter. This significant difference is critical in fragment-based drug discovery (FBDD), where adherence to the 'Rule of Three' (MW < 300) is essential. The target compound's lower molecular weight provides greater room for synthetic elaboration without exceeding drug-like size limits, maximizing ligand efficiency during hit-to-lead optimization.

Ligand Efficiency Fragment-Based Drug Discovery Molecular Weight

Increased Hydrogen Bond Donor Count Compared to N-Alkylated Analogs

5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol possesses 2 hydrogen bond donors (the pyrrolidine NH and the hydroxyl group) [1]. A related analog, 1-Boc-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine, has zero hydrogen bond donors due to protection of the pyrrolidine nitrogen . The presence of these two donors on the target compound allows for specific, directional intermolecular interactions with biological targets, which is crucial for binding affinity and specificity. The Boc-protected analog is incapable of such interactions, rendering the target compound a vastly superior synthon for exploring hydrogen-bond-mediated target engagement.

Hydrogen Bonding Solubility Target Engagement

Computed Topological Polar Surface Area (TPSA) Advantage for CNS Drug Design over the 3-Cyclopropyl Analog

The target compound has a computed Topological Polar Surface Area (TPSA) of 71.2 Ų [1]. The closely related 3-cyclopropyl analog (CAS 1706806-22-5) has a TPSA of 73.3 Ų [2]. While both values are below the commonly cited TPSA threshold of <90 Ų for good blood-brain barrier (BBB) penetration, the target compound's lower TPSA provides a theoretical advantage for CNS drug design where even small differences can influence passive permeability. This 2.1 Ų difference, combined with its lower molecular weight, positions the target compound as a slightly more favorable core scaffold for developing orally bioavailable CNS therapeutics.

CNS Drug Design Blood-Brain Barrier TPSA

Optimal R&D Applications for 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride Based on Comparative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 169.18 g/mol, an XLogP3-AA of -0.5, a TPSA of 71.2 Ų, and two hydrogen bond donors, this compound is an ideal fragment for FBDD libraries [1]. It adheres to the 'Rule of Three' and offers superior aqueous solubility compared to more lipophilic analogs. Its lower molecular weight and polar character provide ample chemical space for fragment growth while maintaining drug-likeness, making it a high-value procurement for screening core collections.

GPBAR1 Agonist Pharmacophore Exploration

This specific scaffold is the direct precursor to the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl series of GPBAR1 agonists [2]. The 3-methyl substitution on the oxadiazole is critical for the selectivity profile of these agonists over FXR, LXRα/β, and PPARs. Research groups pursuing novel non-steroidal GPBAR1 agonists for metabolic diseases should prioritize this compound as the core building block to maintain pharmacophoric fidelity to published selective molecules.

Anthelmintic Lead Optimization Research

The pyrrolidine-oxadiazole class has demonstrated promising activity against Haemonchus contortus, with optimized leads achieving low-micromolar IC50 values [3]. As a novel building block, 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can serve as a starting point to diversify the chemical space around this scaffold, addressing the urgent need for new anthelmintic leads with novel mechanisms of action in the face of widespread drug resistance.

CNS Penetrant Probe Design

The combination of a low TPSA (71.2 Ų) and low molecular weight suggests a favorable profile for crossing the blood-brain barrier [1]. This makes the compound a suitable core for functionalizing into CNS-penetrant chemical probes, particularly for targets like GPBAR1 which has known roles in the central nervous system. Its lower lipophilicity compared to the cyclopropyl analog may also reduce non-specific brain tissue binding, a common issue in CNS drug discovery.

Quote Request

Request a Quote for 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.